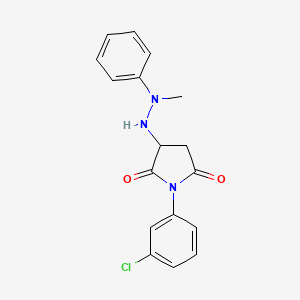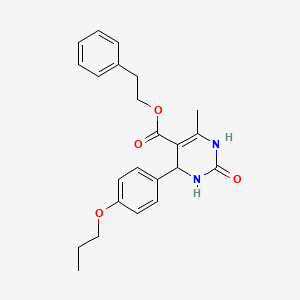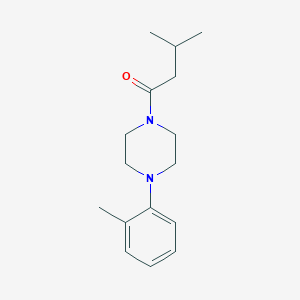![molecular formula C20H28N2O5 B4982724 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications. It is an imidazole-based compound that has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage. Furthermore, 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its relatively simple synthesis method, which allows for large-scale production. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to have low toxicity in animal studies, which is a promising feature for potential therapeutic applications. However, one limitation of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could also be studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more water-soluble derivatives of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could improve its potential as a therapeutic agent. Overall, the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has promising potential for future scientific research.
Synthesis Methods
The synthesis of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate involves the reaction of 2,6-diisopropylphenol with 3-bromopropylamine to form 3-(2,6-diisopropylphenoxy)propylamine. This intermediate is then reacted with imidazole to form 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. The overall synthesis process is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied for its potential therapeutic applications in various fields. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied in vitro and in vivo, and promising results have been obtained in animal models.
properties
IUPAC Name |
1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-14(2)16-7-5-8-17(15(3)4)18(16)21-12-6-10-20-11-9-19-13-20;3-1(4)2(5)6/h5,7-9,11,13-15H,6,10,12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNJZBBFOSWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)


![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)

